molecular formula C17H19N5O3 B2621317 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034376-39-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide

Katalognummer B2621317
CAS-Nummer: 2034376-39-9
Molekulargewicht: 341.371
InChI-Schlüssel: UIYLBVAVAINHLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide, also known as TPA023, is a compound that belongs to the class of drugs known as benzodiazepine site agonists. It has been researched for its potential therapeutic use in treating anxiety, depression, and other neurological disorders.

Wirkmechanismus

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a selective agonist of the α2/α3-subunits of the GABAA receptor, which are known to play a role in anxiety, depression, and other neurological disorders. By binding to these subunits, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide enhances the inhibitory effects of GABA, leading to decreased neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects:
Studies have shown that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide has anxiolytic, antidepressant, and anti-seizure properties. It has also been shown to improve cognitive function and memory in animal models. In addition, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide has been found to have a low potential for abuse and dependence, making it a safer alternative to traditional benzodiazepines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is its selectivity for the α2/α3-subunits of the GABAA receptor, which allows for more targeted studies of the effects of GABA on anxiety, depression, and other neurological disorders. However, one limitation is that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in animal models.

Zukünftige Richtungen

There are several future directions for research on N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide. One area of interest is its potential use in treating post-traumatic stress disorder (PTSD), as studies have shown that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide can reduce fear and anxiety in animal models of PTSD. Another area of interest is its potential use in combination with other drugs, such as antidepressants, to enhance their therapeutic effects. Finally, further research is needed to fully understand the long-term effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide on cognitive function and memory.

Synthesemethoden

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide can be synthesized through a multistep process starting with 2-methoxyphenol, which is converted to 2-methoxyphenylacetic acid. This is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-(2-aminoethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine to form the final product, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide has been extensively researched for its potential therapeutic use in treating anxiety, depression, and other neurological disorders. Studies have shown that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide has anxiolytic, antidepressant, and anti-seizure properties, making it a promising candidate for the treatment of these disorders.

Eigenschaften

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-24-14-6-2-3-7-15(14)25-11-16(23)18-8-4-5-13-9-19-17-20-12-21-22(17)10-13/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYLBVAVAINHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.